3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid
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Overview
Description
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dioxepine ring fused with a benzene ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid typically involves the reaction of methyl 2-bromobenzoate with 5,5-dimethylcyclohexane-1,3-dione in the presence of a copper catalyst (CuI) and potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures . The reaction mixture is stirred at 90°C for 20 hours, followed by quenching with aqueous ammonium chloride (NH4Cl).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signaling pathways, and alterations in gene expression. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-benzo[b][1,4]dioxepine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-methyl ester: Contains a methyl ester group instead of a carboxylic acid, which affects its solubility and reactivity.
Uniqueness
3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid is unique due to its combination of a dioxepine ring, benzene ring, and carboxylic acid group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine-7-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-12(2)6-15-9-4-3-8(11(13)14)5-10(9)16-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
RPDYEDDCNLELQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)C(=O)O)OC1)C |
Origin of Product |
United States |
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